molecular formula C12H10ClNO2S B1621066 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 339104-75-5

1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

Cat. No.: B1621066
CAS No.: 339104-75-5
M. Wt: 267.73 g/mol
InChI Key: FWMMAMJSDCWVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . The thiazole moiety in this compound has been an important heterocycle in the world of chemistry .


Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Scientific Research Applications

Heterocyclic Chemistry Applications

The compound's relevance is significant in studies involving the synthesis and characterization of heterocyclic compounds. For instance, research on the orientation of cyclization in thiazolo-quinazoline heterocyclic systems utilized similar molecular structures to understand the regiochemistry of cyclized products. These findings were supported by NMR, DFT, and X-ray diffraction studies, underscoring the compound's utility in elucidating complex organic reactions and structural elucidation (Gupta & Chaudhary, 2015).

Molecular Docking and Quantum Chemical Calculations

In another study, molecular docking and quantum chemical calculations were performed on a similar compound, focusing on the molecular structure and spectroscopic data. This research utilized DFT calculations to predict the biological activity based on molecular docking results, highlighting the compound's potential in drug design and the exploration of its interactions with biological targets (Viji et al., 2020).

Future Directions

Thiazole derivatives, including this compound, have been the subject of ongoing research due to their potential applications in various fields . Future research may focus on further understanding their properties, potential uses, and mechanisms of action.

Properties

IUPAC Name

1-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)9-2-4-10(5-3-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMMAMJSDCWVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377426
Record name 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-75-5
Record name 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Reactant of Route 3
Reactant of Route 3
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Reactant of Route 6
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.